![molecular formula C20H28Cl2N2O2 B2461909 3-(2,6-Dichlorophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)propan-1-one CAS No. 1706179-66-9](/img/structure/B2461909.png)
3-(2,6-Dichlorophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-Dichlorophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)propan-1-one, also known as Dibutylone, is a synthetic cathinone that belongs to the class of phenethylamines. It is a designer drug that has gained popularity in recent years due to its potent psychoactive effects. Dibutylone has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Applications De Recherche Scientifique
Molecular Docking and Quantum Chemical Calculations
- Molecular docking and quantum chemical calculations are essential in understanding the molecular structure and spectroscopic data of compounds similar to 3-(2,6-Dichlorophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)propan-1-one. Research by Viji et al. (2020) using DFT calculations provided insights into the geometry, vibrational spectra, and fundamental vibrations of related molecules.
Synthesis and Structural Studies
- The synthesis and characterization of similar compounds using techniques like FT-IR, elemental analysis, and single crystal X-ray diffraction have been explored. For example, Salian et al. (2018) conducted such studies to understand the molecular interactions and structures of chalcone derivatives.
Experimental and Computational Corrosion Inhibition Studies
- Compounds with structures resembling 3-(2,6-Dichlorophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)propan-1-one have been tested as corrosion inhibitors in various environments. For instance, Olasunkanmi and Ebenso (2019) utilized both experimental and computational approaches to assess the efficiency of quinoxaline-based propanones in inhibiting mild steel corrosion.
Development as Inhibitors in Drug Discovery
- Such compounds have also been optimized as inhibitors in drug discovery, particularly for kinase activity. The research by Boschelli et al. (2001) presents the synthesis and testing of analogues for inhibiting Src kinase activity.
Antimicrobial and Anticancer Activities
- Studies like those by Viji et al. (2020) have examined the antimicrobial and anticancer properties of similar compounds. Molecular docking has been used to understand their biological activities and interactions with different proteins.
Synthesis of Derivatives for CCR3 Antagonism
- Research into the synthesis of derivatives like bipiperidine amide compounds for CCR3 antagonism, as conducted by Ting et al. (2005), provides insights into the potential therapeutic applications of these compounds.
Propriétés
IUPAC Name |
3-(2,6-dichlorophenyl)-1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28Cl2N2O2/c1-26-16-9-13-23(14-10-16)15-7-11-24(12-8-15)20(25)6-5-17-18(21)3-2-4-19(17)22/h2-4,15-16H,5-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYKUDUHZBDRAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)CCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Dimethyl-[1,3,2]dioxathiane 2,2-dioxide](/img/structure/B2461826.png)
![2-chloro-N-[4-ethoxy-3-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B2461828.png)
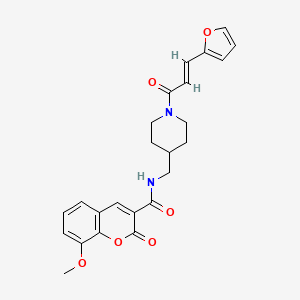


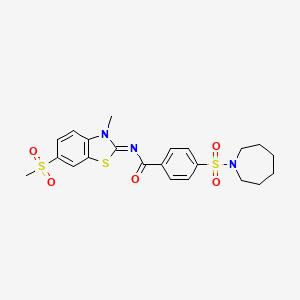

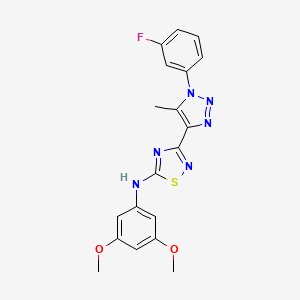
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2461839.png)
![2-((isopropylthio)methyl)-1H-benzo[d]imidazole](/img/structure/B2461840.png)

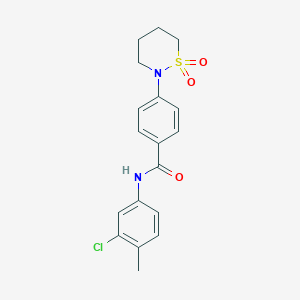
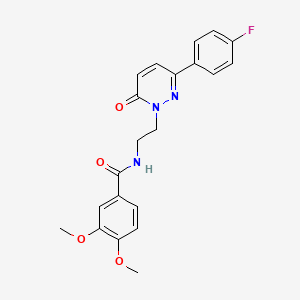
![2-(3-Pyridyl)imidazo[1,2-a]pyridine](/img/structure/B2461849.png)